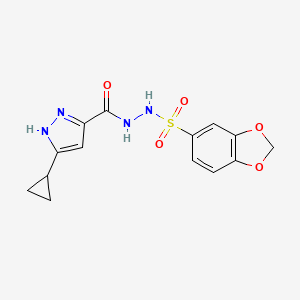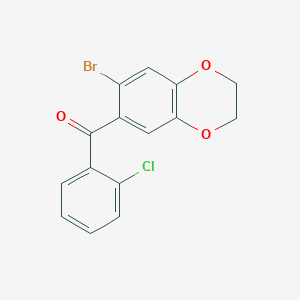![molecular formula C22H15F3N4O B14942125 4-Amino-7-(3,5-difluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14942125.png)
4-Amino-7-(3,5-difluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-7-(3,5-difluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes multiple fluorine atoms and a pyrazoloquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(3,5-difluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazoloquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of fluorine atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
4-Amino-7-(3,5-difluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-Amino-7-(3,5-difluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a potential treatment for various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its fluorinated structure imparts unique properties, such as increased stability and resistance to degradation, making it useful in the production of high-performance polymers and coatings.
作用機序
The mechanism of action of 4-Amino-7-(3,5-difluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Amino-3,5-difluorophenylboronic acid
- 4-Amino-3-fluorophenylboronic acid
- 4-[(4-Amino-3,5-difluorophenyl)ethynyl]-2,5-difluorobenzenethiol
Uniqueness
Compared to similar compounds, 4-Amino-7-(3,5-difluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one stands out due to its unique pyrazoloquinoline core and multiple fluorine atoms. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C22H15F3N4O |
|---|---|
分子量 |
408.4 g/mol |
IUPAC名 |
4-amino-7-(3,5-difluorophenyl)-1-(3-fluorophenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C22H15F3N4O/c23-13-2-1-3-16(9-13)29-22-17(10-27-29)21(26)20-18(28-22)6-12(7-19(20)30)11-4-14(24)8-15(25)5-11/h1-5,8-10,12H,6-7H2,(H2,26,28) |
InChIキー |
XVWZEPJUJPXOHH-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)C2=C1N=C3C(=C2N)C=NN3C4=CC(=CC=C4)F)C5=CC(=CC(=C5)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate](/img/structure/B14942043.png)
![6-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14942051.png)

![7-hydroxy-2-methyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14942053.png)
![6-(bromomethyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942056.png)
![8-phenyl-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one](/img/structure/B14942057.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B14942083.png)
![Ethyl 3-amino-4-cyano-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14942085.png)
![9-chloro-8-[(2-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B14942110.png)
![Methyl {2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl}acetate](/img/structure/B14942117.png)
![N-{3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-1,2-benzoxazol-5-yl}acetamide](/img/structure/B14942118.png)
![3-({3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propyl}sulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14942126.png)
![(2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14942128.png)

